molecular formula C22H34N5O7P B1666853 PMCDG 双吡醇酯 CAS No. 441785-26-8

PMCDG 双吡醇酯

货号 B1666853
CAS 编号: 441785-26-8
分子量: 527.5 g/mol
InChI 键: OQWQEOFQRBDRSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PMCDG dipivoxil, also known as LB-80380, is an orally available lead compound in a series of phosphonate nucleotides. It is being developed for the potential treatment of hepatitis B virus infection . It is a prodrug of LB-80317 (PMCDG), another compound from this series .


Synthesis Analysis

The synthesis of PMCDG dipivoxil involves several steps . The silylated ethyl glycolate is transformed into the cyclopropyl alcohol using the Kulinkovich reaction. This alcohol is then condensed with diisopropyl (bromomethyl)phosphonate to produce the alkoxymethyl phosphonate. After desilylation, the free alcohol is treated with methanesulfonyl chloride and triethylamine to provide mesylate. Condensation of this mesylate with 2-amino-6-chloropurine leads to the 9-substituted purine. Removal of the 6-chloro group by catalytic hydrogenolysis furnishes the purine. The phosphonate ester of this purine is hydrolyzed to phosphonic acid employing bromotrimethylsilane. Finally, condensation of this acid with chloromethyl pivalate in the presence of either N,N’-dicyclohexyl-4-morpholine-carboxamidine (DCMC) or triethylamine gives rise to PMCDG dipivoxil .


Molecular Structure Analysis

PMCDG dipivoxil is a prodrug of adefovir . Adefovir is an acyclic nucleotide analog of adenosine monophosphate .


Chemical Reactions Analysis

Cocrystallization of adefovir dipivoxil (AD) with small molecules such as paracetamol (PA), saccharin (SAC), and nicotinamide (NIC) can significantly increase the dissolution rates of AD . The polymer-directed crystallization of AD can also enhance its physical and chemical properties .


Physical And Chemical Properties Analysis

The dissolution and stability of adefovir dipivoxil could be significantly enhanced by its cocrystal formation with saccharin . The use of cocrystals could be a feasible and valuable approach for improving the physicochemical properties of adefovir dipivoxil .

科学研究应用

在乙型肝炎治疗中的开发和应用

PMCDG 双吡醇酯,又称 LB-80380,正在开发用于潜在的乙型肝炎病毒 (HBV) 感染治疗。它是系列膦酸核苷酸中的口服先导化合物。据报道,包括 2003 年 4 月启动的 II 期试验在内的临床试验表明其在 HBV 治疗中的潜在疗效 (Papatheodoridis & Manolakopoulos,2006)

抑制 HBV 复制

PMCDG 双吡醇酯及其活性形式 PMCDG 对 HBV 复制表现出有效的抑制作用。PMCDG(9-[1-(膦酰甲氧基环丙基)甲基]鸟嘌呤)已显示出在 HepG2 2.2.15 细胞中抑制 HBV 复制的出色效力。该化合物已证明对 HBV 具有选择性活性,在各种人细胞系中没有显着的细胞毒性 (Choi 等人,2004)

广谱抗病毒活性

无环核苷膦酸酯,包括 PMCDG 双吡醇酯,已被证明对多种 DNA 病毒和逆转录病毒感染有效。这些包括疱疹病毒、肝炎病毒 (HBV) 和 HIV-1 和 HIV-2 等逆转录病毒。PMCDG 双吡醇酯已被批准用于治疗慢性乙型肝炎,突出了其在治疗 DNA 病毒感染中的临床潜力 (De Clercq,2003)

历史视角和临床应用

PMCDG 双吡醇酯作为无环核苷膦酸酯的一部分,具有导致其临床应用的发展历史。它衍生自 HPMPA,已被批准用于慢性 HBV 感染。这一历史发展强调了 PMCDG 双吡醇酯在抗病毒治疗中的重要性 (De Clercq,2007)

安全和危害

Adefovir dipivoxil is harmful if swallowed, in contact with skin, or if inhaled . It is contraindicated in patients with previously demonstrated hypersensitivity to any of the components of the product .

未来方向

The development of PMCDG dipivoxil for the potential treatment of hepatitis B virus infection is ongoing . The use of cocrystals and polymer-directed crystallization could be valuable approaches for improving the physicochemical properties of adefovir dipivoxil, which could lead to enhanced dissolution and bioavailability .

属性

IUPAC Name

[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N5O8P/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKJXDOWBVVABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196062
Record name LB 80380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Besifovir dipivoxil is an inhibitor of the HBV polymerase. It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus.
Record name Besifovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

PMCDG dipivoxil

CAS RN

441785-26-8
Record name LB80380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besifovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LB 80380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIFOVIR DIPIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9I9P4J8IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PMCDG dipivoxil
Reactant of Route 2
PMCDG dipivoxil
Reactant of Route 3
PMCDG dipivoxil
Reactant of Route 4
Reactant of Route 4
PMCDG dipivoxil
Reactant of Route 5
Reactant of Route 5
PMCDG dipivoxil
Reactant of Route 6
Reactant of Route 6
PMCDG dipivoxil

Citations

For This Compound
11
Citations
JR Choi, DG Cho, KY Roh, JT Hwang… - Journal of medicinal …, 2004 - ACS Publications
… 1 was modified to give the orally available drug candidate, PMCDG Dipivoxil (2). Compound 2 exhibited excellent efficacy when administered at 5 mg per kg per day in a study with …
Number of citations: 94 pubs.acs.org
GV Papatheodoridis… - Current Opinion in …, 2006 - europepmc.org
… LG Life Sciences Ltd (formerly LG Chem Ltd), in collaboration with Anadys Pharmaceuticals Inc, is developing LB-80380 (PMCDG dipivoxil), an orally available lead compound in a …
Number of citations: 5 europepmc.org
F Pertusat, M Serpi… - Antiviral Chemistry and …, 2012 - journals.sagepub.com
… The same concern can be extended to the clinical candidate PMCDG dipivoxil (20). In contrast to the PME and PMP series, there is not a commercially available prodrug so far available …
Number of citations: 136 journals.sagepub.com
JT Hwang, JR Choi - Drugs Future, 2004 - access.portico.org
The phosphonate nucleosides have been extensively studied as potent antiviral agents since (S)-HPMPA was discovered to exhibit a broad spectrum of antiviral activity against DNA …
Number of citations: 36 access.portico.org
W Amly, R Karaman - Modern Adv Pharm Res, 2019 - researchgate.net
This review discusses the different biological barriers that affect the delivery of therapeutic agents through membranes, such as intestinal mucosa, Brain Blood Barrier (BBB), and …
Number of citations: 1 www.researchgate.net
W Amly, R Karaman - J Pharmacol Drug Design, 2016 - dspace.alquds.edu
This review provides the reader a concise overview of the different biological barriers that hinder the delivery of therapeutic agents through membranes, such as intestinal mucosa, Brain …
Number of citations: 1 dspace.alquds.edu
HL Tillmann - Therapeutics and Clinical Risk Management, 2008 - Taylor & Francis
… Furthermore, in its oral form, PMCDG dipivoxil, excellent efficacy was achieved in HBV infected woodchucks at 5 mg/kg/d (CitationChoi et al 2004). …
Number of citations: 10 www.tandfonline.com
W Amly, R Karaman - 2015 - researchgate.net
This review provides the reader a concise overview of the different biological barriers that hinder the delivery of therapeutic agents through membranes, such as intestinal mucosa, Brain …
Number of citations: 0 www.researchgate.net
CS Rye, JB Baell - Current medicinal chemistry, 2005 - ingentaconnect.com
… Compound 21 blocks hepatitis B virus replication with excellent potency (EC50 = 0.5 µM), and has been modified to give the orally available drug candidate PMCDG Dipivoxil (22), …
Number of citations: 97 www.ingentaconnect.com
NA Meanwell, M Belema, DJ Carini… - Current Drug Targets …, 2005 - ingentaconnect.com
This article summarizes key aspects of progress made during 2004 toward the design, discovery and development of antiviral agents for clinical use. Important developments in the …
Number of citations: 9 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。